molecular formula C25H43NO6 B13665281 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate

1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate

Cat. No.: B13665281
M. Wt: 453.6 g/mol
InChI Key: OSWPELSPIJNCIB-UHFFFAOYSA-N
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Description

1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate typically involves the esterification of heptadecanedioic acid with tert-butyl alcohol and 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptadecanedioic acid derivatives, while reduction can produce heptadecanediol derivatives.

Scientific Research Applications

1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate
  • tert-Butyl 2,5-dioxopyrrolidin-1-yl carbonate
  • 21,39-Di-tert-butyl 1-(2,5-Dioxopyrrolidin-1-yl) (S)-9,18,23-Trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate

Uniqueness

1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate is unique due to its specific combination of functional groups and long aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C25H43NO6

Molecular Weight

453.6 g/mol

IUPAC Name

1-O-tert-butyl 17-O-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate

InChI

InChI=1S/C25H43NO6/c1-25(2,3)31-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-24(30)32-26-21(27)19-20-22(26)28/h4-20H2,1-3H3

InChI Key

OSWPELSPIJNCIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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